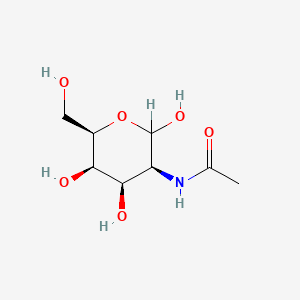

2-アセトアミド-2-デオキシ-D-タロピラノース

説明

N-Acetyl-D-talosamine is a compound useful in organic synthesis . It is also known by the synonym 2-(Acetylamino)-2-deoxy-D-talose .

Molecular Structure Analysis

In water solution, the monosaccharide N-Acetyl-D-talosamine shows a significant presence of four tautomers arising from pyranoid and furanoid ring forms and anomeric configurations .

Physical And Chemical Properties Analysis

N-Acetyl-D-talosamine has an empirical formula of C8H15NO6 and a molecular weight of 221.21 . It is available with a purity of ≥98% (TLC). The optical activity is [α]/D -10.0±4.0°, 24 hr, c = 0.1 in H2O .

科学的研究の応用

生化学研究

生化学において、2-アセトアミド-2-デオキシ-D-タロピラノースは、グリコシダーゼ酵素の非競合阻害剤として知られています . この特性は、細胞間コミュニケーションとシグナル伝達の重要な構成要素である糖タンパク質や糖脂質を含む糖複合体の酵素的切断を研究するために不可欠です .

医薬品開発

医薬品研究では、この化合物は、がん細胞の表面にある受容体結合ドメインに結合する能力を活用しており、その増殖を阻害する可能性があります . これは、医薬品試験における高品質な基準物質として機能し、実験結果の正確性と信頼性を保証します .

医学研究

医学研究では、2-アセトアミド-2-デオキシ-D-タロピラノースのグリコシダーゼ阻害剤としての役割は、糖複合体の代謝に関連する疾患の治療法を開発する上で重要な意味を持っています . がん細胞の受容体との相互作用は、新しいがん治療法の可能性も開いています .

バイオテクノロジー

この化合物のグリコシダーゼ酵素に対する阻害作用は、バイオテクノロジーにおいて、バイオセンサーやその他の生物分析デバイスの設計に使用できる糖複合体の修飾に利用されています .

有機合成

有機化学者は、複雑な分子の合成における役割から、2-アセトアミド-2-デオキシ-D-タロピラノースを高く評価しています。 これは、天然物や医薬品の合成に不可欠な様々なグリコシド結合を作成するためのビルディングブロックとして機能します .

酵素学

酵素学者は、グリコシダーゼ酵素の基質支援触媒機構を理解するために、2-アセトアミド-2-デオキシ-D-タロピラノースを研究しています。 この研究は、治療の可能性を秘めた酵素阻害剤の開発につながる可能性があります .

工業的用途

<a data-citationid="de5a22f9-638d-c288-040d-bd647baaa69a-34-group" h="ID=SERP,5015.1" href="https://www.biosynth.com/p/MA00718/282727

作用機序

Target of Action

The primary target of 2-Acetamido-2-Deoxy-D-Talopyranose is the enzyme glycosidase . This enzyme plays a crucial role in the enzymatic cleavage of glycoconjugates, such as glycoproteins and glycolipids .

Mode of Action

2-Acetamido-2-Deoxy-D-Talopyranose acts as a noncompetitive inhibitor of the enzyme glycosidase . It inhibits the enzymatic cleavage of glycoconjugates, such as glycoproteins and glycolipids . Additionally, it has been shown to inhibit antigen binding .

Biochemical Pathways

The compound’s action on glycosidase affects the biochemical pathways involving glycoconjugates. By inhibiting the enzymatic cleavage of glycoconjugates, it disrupts the normal functioning of these pathways

Result of Action

The inhibition of glycosidase by 2-Acetamido-2-Deoxy-D-Talopyranose can lead to changes in the molecular and cellular functions of glycoconjugates . For instance, it can affect the binding of antigens, which may have implications for immune response .

生化学分析

Biochemical Properties

2-Acetamido-2-Deoxy-D-Talopyranose is a noncompetitive inhibitor of the enzyme glycosidase . It has been shown to inhibit the enzymatic cleavage of glycoconjugates, such as glycoproteins and glycolipids . This compound interacts with these biomolecules, affecting their function and the nature of their interactions .

Molecular Mechanism

The molecular mechanism of action of 2-Acetamido-2-Deoxy-D-Talopyranose is primarily through its inhibition of the enzyme glycosidase . By inhibiting this enzyme, it affects the cleavage of glycoconjugates, potentially leading to changes in gene expression and other cellular processes .

特性

IUPAC Name |

N-[(3S,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6+,7-,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-XLSKCSLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80725229 | |

| Record name | 2-Acetamido-2-deoxy-D-talopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

282727-46-2 | |

| Record name | 2-Acetamido-2-deoxy-D-talopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: How is 2-Acetamido-2-Deoxy-D-Talose synthesized?

A: One established method for synthesizing 2-Acetamido-2-Deoxy-D-Talose starts with D-Lyxose. [] The process involves several steps, including a reaction with nitromethane in the presence of sodium methoxide to form 1-deoxy-1-nitro-D-galactitol. This intermediate is then acetylated and reacted with ammonia to yield 2-acetamido-1,2-dideoxy-1-nitro-D-talitol. A modified Nef reaction converts this compound to 2-acetamido-2-deoxy-D-talose. []

Q2: What is the significance of the C-disaccharide derivative of 2-Acetamido-2-Deoxy-D-Talose?

A: Research has focused on the C-disaccharide derivative, specifically the alpha-C(1-->3)-D-mannopyranoside of N-acetyltalosamine (α-D-Manp-(1-->3)CH(2)-D-TalNAc). This compound, synthesized through a multi-step process involving radical C-glycosidation, has been found to be inactive as an inhibitor of glycosidases and human alpha-1,3-fucosyltransferase VI, unlike its epimer, the alpha-C(1-->3)-D-mannopyranoside of N-acetylgalactosamine. [] This finding highlights the impact of subtle structural differences on biological activity.

Q3: What is the role of 2-Acetamido-2-Deoxy-D-Talose in bacterial capsular polysaccharides?

A: While 2-Acetamido-2-Deoxy-D-Talose itself is not a direct component of bacterial capsular polysaccharides, its epimer, UDP-N-acetyl-D-talosamine (UDP-TalNAc), is a key substrate in their biosynthesis. The enzyme CapG, found in bacteria like Staphylococcus aureus, catalyzes the epimerization of UDP-TalNAc to UDP-N-acetyl-D-fucosamine (UDP-FucNAc), a crucial precursor for the synthesis of capsular polysaccharide type 5 (CP5). [] Understanding the structural features of CapG and its interaction with UDP-TalNAc offers potential targets for developing anti-infective agents.

Q4: What are the implications of studying enzymes like CapG that utilize 2-Acetamido-2-Deoxy-D-Talose derivatives?

A: The study of enzymes like CapG, which utilize derivatives of 2-Acetamido-2-Deoxy-D-Talose, is crucial for understanding bacterial pathogenesis and developing novel therapeutic strategies. [] By characterizing the structure and function of these enzymes, researchers can identify potential targets for inhibiting the synthesis of bacterial capsular polysaccharides. This could lead to new treatments for bacterial infections, particularly those caused by antibiotic-resistant strains.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![CMP SIALIC ACID, [SIALIC-6-14C]](/img/no-structure.png)

![1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-1-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]ethyl] ester](/img/structure/B583365.png)

![N-[3-(Piperazin-1-yl)propyl]acetamide](/img/structure/B583380.png)